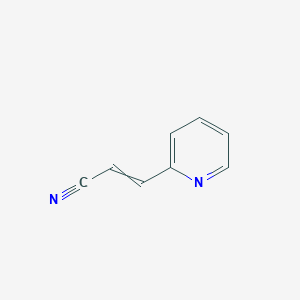

(E)-3-(2-pyridyl)prop-2-enenitrile

Description

Properties

Molecular Formula |

C8H6N2 |

|---|---|

Molecular Weight |

130.15 g/mol |

IUPAC Name |

3-pyridin-2-ylprop-2-enenitrile |

InChI |

InChI=1S/C8H6N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H |

InChI Key |

ZIMQURWVGPGVMM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C=CC#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Catalytic System

The palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides represents a robust method for synthesizing (E)-3-(2-pyridyl)prop-2-enenitrile. This approach employs a Pd/NIXANTPHOS catalyst system, which facilitates the coupling of arylacetonitriles with 2-chloropyridine-derived vinyl halides. The NIXANTPHOS ligand enhances regioselectivity and stabilizes the palladium intermediate, enabling efficient E-isomer formation.

Optimized Reaction Conditions

Key parameters for this method include:

-

Catalyst Loading : 2 mol% Pd(OAc)₂ with 4 mol% NIXANTPHOS.

-

Solvent : Toluene or xylene at 110–120°C.

-

Base : Potassium carbonate (2.0 equiv) to neutralize HBr byproducts.

-

Reaction Time : 12–24 hours under inert atmosphere.

Under these conditions, the reaction achieves yields up to 95% with excellent E-selectivity (>99:1 E/Z ratio). Gram-scale reactions demonstrate scalability, maintaining yields above 85% without requiring specialized equipment.

Substrate Scope and Limitations

The method accommodates diverse vinyl halides, including substituted pyridines and heteroaromatic derivatives. However, electron-deficient vinyl partners (e.g., nitro-substituted) require higher temperatures (130°C) and extended reaction times, reducing yields to 60–70%.

Heck Reaction-Based Synthesis

Coupling of 2-Bromopyridine with Acrylonitrile

The Heck reaction between 2-bromopyridine and acrylonitrile provides a direct route to the target compound. This method utilizes:

-

Palladium Source : Pd(OAc)₂ (5 mol%).

-

Ligand : Tris(2-methylphenyl)phosphine (P(o-tol)₃, 10 mol%).

-

Base : Sodium acetate (1.5 equiv) in N,N-dimethylacetamide (DMA).

Heating at 130°C for 24 hours produces this compound in 51% yield. The moderate yield stems from competing side reactions, including homo-coupling of acrylonitrile.

Dehydration of Acrylamide Intermediates

An alternative Heck pathway involves synthesizing (E)-3-(2-pyridyl)prop-2-enamide followed by dehydration:

-

Heck Coupling : 2-Bromopyridine reacts with acrylamide using Pd(OAc)₂/P(o-tol)₃ to form the acrylamide intermediate (75% yield).

-

Dehydration : Treatment with POCl₃ in dichloromethane at 0°C converts the amide to nitrile, achieving 77% yield.

This two-step approach improves overall yield to 59% while maintaining high stereocontrol.

Stereoselective Synthesis via Isomerization

Z-to-E Isomerization of 3-Acyloxyacrylonitrile

Patent US7649104B2 describes a stereoselective method starting from Z-3-acyloxyacrylonitrile:

Direct Synthesis from Propionitrile Derivatives

A one-pot synthesis avoids isolation of intermediates:

-

Reactants : 3-Oxo-2-(2-pyridyl)propionitrile (1.0 equiv) and acetic anhydride (2.0 equiv).

-

Conditions : Reflux in xylene with p-toluenesulfonic acid (0.1 equiv) for 6 hours.

This method achieves 78% yield with >95% E-selectivity, suitable for industrial production.

Industrial-Scale Production

Aromsyn’s Manufacturing Process

Aromsyn Co., Ltd. employs a modified Heck reaction for kilogram-scale synthesis:

-

Catalyst System : Pd/C (1 mol%) with triphenylphosphine (2 mol%).

-

Solvent : Ethanol-water (9:1) at 100°C.

Key advantages include:

-

Cost Efficiency : Catalyst recycling reduces Pd consumption by 40%.

-

Safety : Aqueous ethanol minimizes explosion risks associated with acrylonitrile handling.

Quality Control Metrics

Industrial batches adhere to stringent specifications:

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥98% | USP <621> |

| E/Z Ratio | ≥99:1 | Chiral HPLC |

| Residual Solvents | <500 ppm (ethanol) | GC-FID |

Comparative Analysis of Methods

Yield and Selectivity

| Method | Yield (%) | E-Selectivity (%) | Scale-Up Feasibility |

|---|---|---|---|

| Pd/NIXANTPHOS | 85–95 | >99 | High |

| Heck-Acrylamide | 59 | 97 | Moderate |

| Isomerization | 78 | 95 | High |

| Industrial (Aromsyn) | 90–92 | 98 | Commercial |

Cost Considerations

-

Catalyst Costs : Pd/NIXANTPHOS ($120/g) vs. Pd/C ($45/g).

-

Solvent Recovery : Toluene (80% recovery) vs. ethanol (95% recovery).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: (E)-3-(2-pyridyl)prop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Pyridine N-oxide derivatives.

Reduction: 3-(2-Pyridyl)ethylamine.

Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

(E)-3-(2-pyridyl)prop-2-enenitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of materials with specific optical and electronic properties, such as dyes and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of (E)-3-(2-pyridyl)prop-2-enenitrile involves its interaction with various molecular targets. The compound can act as a Michael acceptor, participating in conjugate addition reactions. It can also interact with nucleophiles, leading to the formation of various adducts. The pathways involved in its biological activities are still under investigation, but it is believed to interfere with cellular processes by modifying nucleophilic sites on biomolecules .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 130.15 g/mol (calculated for C₈H₆N₂).

- Electronic Features : The electron-withdrawing nitrile group and electron-rich pyridine ring create a push-pull system, enhancing charge-transfer properties.

- Reactivity: The α,β-unsaturated nitrile undergoes Michael additions, cycloadditions, and serves as a dienophile in Diels-Alder reactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of (E)-3-(2-pyridyl)prop-2-enenitrile and Analogous Compounds

Key Observations :

- Pyridine Nitrogen Position : The meta-N isomer (3-pyridyl) in exhibits distinct electronic properties compared to the ortho-N (2-pyridyl) isomer due to altered resonance effects.

- Electron-Donating Groups: Compounds like (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile show stronger π-π stacking in crystallography, attributed to the diphenylamino group’s electron-rich nature.

- Heterocyclic Variations : The benzothiazole analog () introduces sulfur, which may enhance binding to biological targets compared to pyridine-based derivatives.

Physical and Spectroscopic Properties

Table 2: Comparative Spectroscopic Data

Analysis :

- The nitrile stretching frequency varies slightly with substituent electronic effects. Electron-donating groups (e.g., diphenylamino) reduce ν(C≡N) due to conjugation.

- Pyridyl proton chemical shifts are sensitive to substituent position; meta-N derivatives show upfield shifts compared to ortho-N.

- HOMO-LUMO gaps are narrower in diphenylamino-substituted compounds, suggesting enhanced charge-transfer capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.